molecular formula C12H10ClN3O B1420176 2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide CAS No. 1198595-64-0

2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide

Cat. No.: B1420176
CAS No.: 1198595-64-0
M. Wt: 247.68 g/mol
InChI Key: YOLJFPBYHNISSM-UHFFFAOYSA-N
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Description

2-chloro-N’-hydroxy-6-phenyl-3-pyridinecarboximidamide is a chemical compound with the molecular formula C12H10ClN3O. It is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a hydroxy group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-hydroxy-6-phenyl-3-pyridinecarboximidamide typically involves the reaction of 2-chloro-6-phenylpyridine-3-carboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a suitable temperature to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-hydroxy-6-phenyl-3-pyridinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyridinecarboximidamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N’-hydroxy-6-phenyl-3-pyridinecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N’-hydroxy-6-phenyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-phenylpyridine-3-carboxylic acid
  • 2-chloro-N’-hydroxy-3-pyridinecarboximidamide
  • 6-phenyl-3-pyridinecarboximidamide

Uniqueness

2-chloro-N’-hydroxy-6-phenyl-3-pyridinecarboximidamide is unique due to the presence of both a chloro and a hydroxy group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-chloro-N'-hydroxy-6-phenylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-9(12(14)16-17)6-7-10(15-11)8-4-2-1-3-5-8/h1-7,17H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLJFPBYHNISSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide
Reactant of Route 2
2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide
Reactant of Route 3
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2-chloro-N'-hydroxy-6-phenyl-3-pyridinecarboximidamide

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